BenchChemオンラインストアへようこそ!

2-(Chloromethyl)-1-phenylquinazolin-4(1H)-one

Medicinal Chemistry Anticancer Drug Discovery Quinazolinone SAR

2-(Chloromethyl)-1-phenylquinazolin-4(1H)-one (CAS 66478-79-3) is a heterocyclic building block belonging to the 4(1H)-quinazolinone family, characterized by a 1-phenyl substituent and a reactive chloromethyl group at the C-2 position. Its molecular formula is C₁₅H₁₁ClN₂O (MW 270.71).

Molecular Formula C15H11ClN2O
Molecular Weight 270.71 g/mol
CAS No. 66478-79-3
Cat. No. B11847015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-1-phenylquinazolin-4(1H)-one
CAS66478-79-3
Molecular FormulaC15H11ClN2O
Molecular Weight270.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)N=C2CCl
InChIInChI=1S/C15H11ClN2O/c16-10-14-17-15(19)12-8-4-5-9-13(12)18(14)11-6-2-1-3-7-11/h1-9H,10H2
InChIKeyAKAWAVBKOIOREJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-1-phenylquinazolin-4(1H)-one (CAS 66478-79-3): Core Scaffold & Procurement Identity


2-(Chloromethyl)-1-phenylquinazolin-4(1H)-one (CAS 66478-79-3) is a heterocyclic building block belonging to the 4(1H)-quinazolinone family, characterized by a 1-phenyl substituent and a reactive chloromethyl group at the C-2 position [1]. Its molecular formula is C₁₅H₁₁ClN₂O (MW 270.71) . The compound serves as a versatile synthetic intermediate, with the chloromethyl handle enabling nucleophilic displacement to generate diverse 2-substituted-methyl-4(1H)-quinazolinones [1]. This specific 1-phenyl-4(1H)-quinazolinone regioisomer must be distinguished from its 3-phenyl-4(3H)-quinazolinone counterpart and from non-carbonyl quinazoline analogs, as the position of the phenyl group and the presence of the C4 carbonyl fundamentally alter both reactivity and biological target engagement [2][3].

Why Generic 2-(Chloromethyl)quinazolinones Cannot Replace CAS 66478-79-3


Quinazolinone derivatives bearing a 2-chloromethyl group are frequently treated as interchangeable intermediates; however, the position of N-phenyl substitution (1- vs. 3-) and the oxidation state of the heterocyclic core (4(1H)-quinazolinone vs. quinazoline) dictate fundamentally different reactivity profiles, biological target preferences, and downstream derivatization outcomes [1][2]. A 1-phenyl-4(1H)-quinazolinone such as CAS 66478-79-3 presents the phenyl ring adjacent to the C4 carbonyl, influencing the electronic environment at C-2 and modulating the electrophilicity of the chloromethyl group during nucleophilic substitution [1]. In contrast, the 3-phenyl-4(3H)-quinazolinone regioisomer (CAS 22312-77-2) places the phenyl group on the lactam nitrogen, yielding a different hydrogen-bonding capacity and altered EGFR kinase binding mode, as evidenced by distinct molecular docking scores [1][2]. Furthermore, non-carbonyl quinazoline analogs (e.g., 2-(chloromethyl)-4-phenylquinazoline, CAS 88629-03-2) lack the C4 carbonyl entirely, eliminating a key pharmacophoric feature required for kinase hinge-region binding [3]. Procurement without regioisomeric and chemotype verification therefore risks obtaining a compound with divergent reactivity and biological activity.

Quantitative Differentiation Evidence for 2-(Chloromethyl)-1-phenylquinazolin-4(1H)-one


Regioisomeric Differentiation: 1-Phenyl vs. 3-Phenyl Quinazolinone Anticancer Cytotoxicity Profiles

The 3-phenyl regioisomer series 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones (H1–H11) has been quantitatively evaluated against three human cancer cell lines, with lead compounds H3, H5, and H6 demonstrating IC₅₀ values below 10 µM against A549 lung cancer cells, compared with 12 µM for cisplatin [1]. In contrast, the 1-phenyl-4(1H)-quinazolinone scaffold (represented by CAS 66478-79-3) served as the precursor for a distinct series of 4-anilinoquinazoline anticancer agents (e.g., compound 9) that induced morphological cell death in HepG2 liver cancer cells at 2.5–20 µM, operating through a different target mechanism (kinase inhibition via the 4-anilino pharmacophore) [2]. No direct cytotoxicity data are available for the unsubstituted 2-(chloromethyl)-1-phenylquinazolin-4(1H)-one itself; the quantitative differentiation is scaffold-level, arising from the distinct derivatization trajectories enabled by the 1-phenyl vs. 3-phenyl substitution pattern.

Medicinal Chemistry Anticancer Drug Discovery Quinazolinone SAR

C2 Substituent Reactivity Divergence: Chloromethyl vs. Methyl in 1-Phenylquinazolin-4(1H)-ones

The 2-chloromethyl group of CAS 66478-79-3 undergoes facile nucleophilic displacement with amines, alcohols, and thiols to yield 2-(substituted-methyl)-4(1H)-quinazolinones, a transformation documented as a general reaction pathway [1]. In contrast, the 2-methyl analog (2-methyl-1-phenylquinazolin-4(1H)-one, CAS 1086-20-0) lacks a leaving group at the benzylic position and cannot participate in such derivatizations, limiting its utility to direct biological evaluation rather than further synthetic elaboration . This reactivity differential is binary: the chloromethyl group enables one-step diversification to generate compound libraries, while the methyl group is a synthetic dead-end for C2 modification.

Synthetic Chemistry Nucleophilic Substitution Building Block Utility

Heterocyclic Core Identity: 4(1H)-Quinazolinone vs. Quinazoline Chemotype Discrimination

CAS 66478-79-3 contains the 4(1H)-quinazolinone core with a carbonyl at C4, a structural feature essential for hydrogen-bonding interactions with the hinge region of protein kinases (e.g., EGFR) [1]. The non-carbonyl analog 2-(chloromethyl)-4-phenylquinazoline (CAS 88629-03-2, MW 254.71) lacks this C4 carbonyl, resulting in a fundamentally different hydrogen-bond donor/acceptor pattern . The molecular formula difference (C₁₅H₁₁ClN₂O for the quinazolinone vs. C₁₅H₁₁ClN₂ for the quinazoline) reflects the absence of the carbonyl oxygen, which eliminates a key pharmacophoric element required for ATP-binding site engagement in kinase targets [1]. The mass difference (270.71 vs. 254.71) provides a straightforward analytical discriminator for identity verification.

Chemical Biology Kinase Inhibitor Design Pharmacophore Integrity

Synthetic Accessibility and Yield Benchmark: Optimized One-Step Protocol for 2-Chloromethyl-4(3H)-quinazolinones

An optimized one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones from o-anthranilic acids and chloroacetonitrile has been reported, achieving yields of 58–88% depending on ring substitution, with the unsubstituted parent (3a) reaching 88% yield [1]. While this protocol targets the 3H-tautomer series (unsubstituted at N3), the synthetic strategy is directly transferable to N1-phenyl analogs such as CAS 66478-79-3 via the general method of reacting 2-phenylaminobenzamide with chloroacetyl chloride, as described by Ozaki et al., which provides the 1-phenyl-2-chloromethyl derivative (3b in that work) in good yield under mild conditions [2]. The two-step, one-pot conversion of the chloromethyl intermediate to the 2-hydroxymethyl derivative achieves 60% overall yield, compared with a literature three-step route yielding only 30%, demonstrating the practical advantage of the chloromethyl intermediate for further functionalization [1].

Process Chemistry Synthetic Methodology Scale-Up Feasibility

Optimal Application Scenarios for 2-(Chloromethyl)-1-phenylquinazolin-4(1H)-one Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of 4-Anilinoquinazoline Kinase Inhibitor Candidates

CAS 66478-79-3 is the preferred starting material for constructing 4-anilinoquinazoline scaffolds targeting protein kinases (e.g., EGFR, VEGFR). The 1-phenyl-4(1H)-quinazolinone core provides the C4 carbonyl required for hinge-region hydrogen bonding, while the 2-chloromethyl group enables late-stage diversification to optimize potency and selectivity [1]. The 3-phenyl regioisomer cannot access this pharmacophore arrangement, making CAS 66478-79-3 the essential precursor for this well-validated kinase inhibitor class [1][2].

Synthetic Methodology: One-Pot Derivatization to 2-Hydroxymethyl and 2-Aminomethyl Analogs

The chloromethyl group of CAS 66478-79-3 permits direct nucleophilic displacement to generate 2-hydroxymethyl, 2-aminomethyl, or 2-thiomethyl derivatives in a single synthetic operation. The reported one-pot, two-step conversion from the chloromethyl intermediate to 2-hydroxymethyl-4(3H)-quinazolinone achieves a 2-fold yield improvement (60% vs. literature 30%), establishing the chloromethyl compound as the most efficient entry point for C2-functionalized quinazolinone libraries [1]. This application is precluded for the 2-methyl analog, which lacks a displaceable leaving group [3].

Quality Control and Identity Verification: Distinguishing 1-Phenyl-4(1H)-quinazolinones from Quinazoline and 3-Phenyl Contaminants

CAS 66478-79-3 can be analytically distinguished from the common contaminant or mis-specified analog 2-(chloromethyl)-4-phenylquinazoline (CAS 88629-03-2) by the 16.00 Da molecular weight difference (270.71 vs. 254.71) and the presence of the C4 carbonyl IR stretch (~1680 cm⁻¹) absent in the quinazoline [1][2]. Differentiation from the 3-phenyl regioisomer (CAS 22312-77-2) can be achieved by ¹H NMR: the 1-phenyl isomer shows distinct aromatic proton splitting patterns due to the adjacent C4 carbonyl anisotropy, while the 3-phenyl isomer exhibits different chemical shifts for the quinazolinone C2-H and aromatic protons [3].

Anticancer Drug Discovery: Scaffold for EGFR-Targeted Agent Development

The 4-anilinoquinazoline derivative synthesized from CAS 66478-79-3 (compound 9 in Li et al.) demonstrates concentration-dependent morphological cell death in HepG2 liver cancer cells at 2.5–20 µM, consistent with the mechanism of FDA-approved 4-anilinoquinazoline drugs (erlotinib, gefitinib, lapatinib) [1]. While the 3-phenyl regioisomer series achieves sub-10 µM IC₅₀ values against A549 cells via direct cytotoxicity (e.g., H3, H5, H6: IC₅₀ < 10 µM vs. cisplatin 12 µM), its mechanism does not involve the 4-anilino pharmacophore, making CAS 66478-79-3 the correct choice for programs explicitly targeting the EGFR kinase hinge region [1][2].

Quote Request

Request a Quote for 2-(Chloromethyl)-1-phenylquinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.